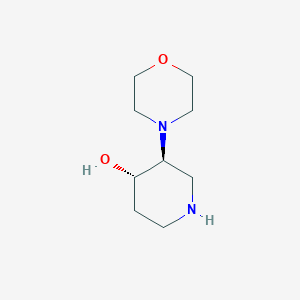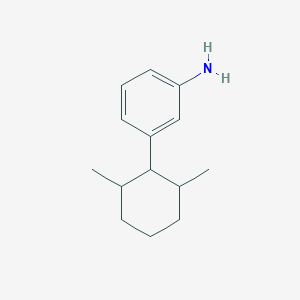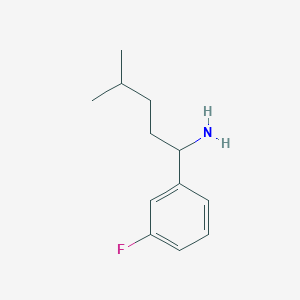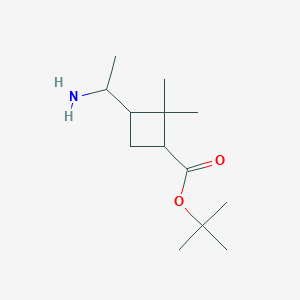methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13224575.png)
(Z)-[(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound with a molecular formula of C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of a furan ring, an oxolane ring, and a triazole ring, making it a unique structure in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of (Z)-(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves multiple steps. One common synthetic route includes the reaction of furan-2-carbaldehyde with 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of (Z)-(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring is known to bind to metal ions, which can affect various biochemical pathways . These interactions can lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan derivatives and triazole-containing molecules. For example:
Furan-2-carbaldehyde: A simpler furan derivative used in various chemical syntheses.
1H-1,2,3-Triazole: A basic triazole compound with various applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H16N4O2 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C13H16N4O2/c1-2-13(19-4-1)7-14-6-12-9-17(16-15-12)8-11-3-5-18-10-11/h1-2,4,6,9,11H,3,5,7-8,10H2 |
InChI-Schlüssel |
MLXDDHBTWSBFMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CN2C=C(N=N2)C=NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13224495.png)

![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)


![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)



![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B13224556.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-thiazole-2-carboxylic acid](/img/structure/B13224560.png)
![[5-(Propan-2-yl)-octahydro-1-benzofuran-3a-yl]methanol](/img/structure/B13224563.png)


